molecular formula C18H21NO3S B2637933 3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide CAS No. 866042-47-9

3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide

Cat. No.: B2637933
CAS No.: 866042-47-9
M. Wt: 331.43
InChI Key: UJIQPZJUMZYWBJ-UHFFFAOYSA-N
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Description

“3-methyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide” is a chemical compound with the molecular formula C18H21NO3S. It has a molecular weight of 331.43 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 331.43. Other physical and chemical properties such as boiling point and density are not available in the current databases .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has focused on developing synthetic routes to create sulfonamide derivatives with potential biological activities. For example, a study detailed the synthesis of various benzenesulfonamide derivatives starting from simple aldehydes and sulfamoyl compounds. These synthetic efforts aim to create molecules with enhanced properties or biological activities by modifying the sulfonamide part of the molecule (Çetin Bayrak, 2021).

Anticancer and Enzyme Inhibition Studies

Some benzenesulfonamides have been synthesized and evaluated for their cytotoxic activities and ability to inhibit specific enzymes, such as carbonic anhydrases, which play crucial roles in various physiological processes. For instance, derivatives synthesized for their potential carbonic anhydrase inhibition demonstrated interesting cytotoxic activities, suggesting their potential for anti-tumor activity studies (H. Gul et al., 2016).

Photodynamic Therapy Applications

Research into the photophysical and photochemical properties of certain sulfonamide-substituted phthalocyanines reveals their potential as photosensitizers in photodynamic therapy for treating cancer. These compounds exhibit significant singlet oxygen quantum yields, crucial for effective photodynamic therapy (M. Pişkin et al., 2020).

Antimicrobial and Antibacterial Activities

The antibacterial potential of N-substituted benzodioxin-benzenesulfonamides has been explored, with some derivatives showing significant activity against various bacterial strains. This line of research suggests the utility of sulfonamide derivatives in developing new antimicrobial agents (M. Abbasi et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It’s possible that the compound could interact with various biological targets, but more research is needed to determine its specific mechanisms .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future research directions for this compound could include further investigation into its synthesis, chemical reactions, and potential biological activity. This could involve laboratory experiments, computational modeling, and potentially even preclinical or clinical studies .

Properties

IUPAC Name

3-methyl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-12-6-5-7-14(10-12)23(20,21)19-16-9-8-13(2)15-11-18(3,4)22-17(15)16/h5-10,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIQPZJUMZYWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C)CC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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